2-chloro-1,5-dimethyl-1H-imidazole
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Overview
Description
2-chloro-1,5-dimethyl-1H-imidazole is an organic compound that belongs to the class of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
Synthesis Analysis
The synthesis of imidazoles has seen significant advances in recent years . Methods such as the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction have been employed . A common approach involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis
Imidazoles have a planar structure with two non-adjacent nitrogen atoms in the ring . The standard numbering of imidazoles is used in the description of disconnections . The bonds formed in the reaction are highlighted by being red colored throughout the review .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including the formation of bonds during the synthesis of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Mechanism of Action
Target of Action
2-Chloro-1,5-dimethyl-1H-imidazole is a type of imidazole, a class of organic compounds that are key components in functional molecules used in a diverse range of applications Imidazoles are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Imidazoles generally interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical pathways due to their diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Safety and Hazards
Future Directions
The future of imidazole research lies in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1,5-dimethyl-1H-imidazole involves the reaction of 2,4-pentanedione with hydrochloric acid and ammonium acetate to form 2-chloro-1,5-dimethyl-1H-imidazole.", "Starting Materials": [ "2,4-pentanedione", "hydrochloric acid", "ammonium acetate" ], "Reaction": [ "Mix 2,4-pentanedione, hydrochloric acid, and ammonium acetate in a reaction flask.", "Heat the mixture to 80-90°C and stir for 4-6 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with cold water and dry it under vacuum.", "Recrystallize the product from ethanol to obtain pure 2-chloro-1,5-dimethyl-1H-imidazole." ] } | |
CAS No. |
1891417-40-5 |
Molecular Formula |
C5H7ClN2 |
Molecular Weight |
130.57 g/mol |
IUPAC Name |
2-chloro-1,5-dimethylimidazole |
InChI |
InChI=1S/C5H7ClN2/c1-4-3-7-5(6)8(4)2/h3H,1-2H3 |
InChI Key |
ZZYICRCDLICFHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1C)Cl |
Purity |
95 |
Origin of Product |
United States |
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